1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOIQMRLOIYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1490700-62-3 | |
| Record name | 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with:
- Cyclohexane or cyclohexanone derivatives as the cyclohexane core.
- 3-Fluorobenzyl chloride as the source of the 3-fluorophenylmethyl substituent.
The key synthetic challenge is the selective attachment of the 3-fluorobenzyl group to the cyclohexane ring, followed by introduction or preservation of the carboxylic acid moiety at the 1-position of cyclohexane.
Synthetic Procedure Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Alkylation | Reaction of cyclohexane derivative with 3-fluorobenzyl chloride | Anhydrous dichloromethane solvent, potassium carbonate base, room temperature, several hours | Potassium carbonate acts as a base to facilitate nucleophilic substitution; reaction performed under anhydrous conditions to avoid hydrolysis |
| 2. Carboxylation / Oxidation | Introduction or oxidation to carboxylic acid group | Oxidizing agent such as potassium permanganate or other mild oxidants | Converts alkyl side chains or intermediates to carboxylic acid functionality |
| 3. Purification | Isolation of pure product | Column chromatography using suitable stationary phases and solvent gradients | Ensures removal of unreacted starting materials and by-products |
Detailed Reaction Conditions and Mechanisms
Alkylation Reaction : The 3-fluorobenzyl chloride undergoes nucleophilic substitution with the cyclohexane derivative in the presence of potassium carbonate, which deprotonates the cyclohexane carboxylate or activates the cyclohexane ring for substitution. The reaction is typically carried out in dichloromethane under anhydrous conditions to prevent side reactions and hydrolysis of the benzyl chloride.
Oxidation to Carboxylic Acid : If the intermediate is a benzyl-substituted cyclohexane without a carboxylic acid, oxidation using potassium permanganate or similar oxidants converts the benzylic position or other suitable functional groups to the carboxylic acid. This step is crucial for obtaining the final acid functionality.
Hydrogenation Processes : In some advanced synthetic routes, hydrogenation of aromatic precursors to cyclohexane carboxylic acid derivatives is performed in the presence of tertiary cyclic amide solvents, which improve yields and reduce purification steps. This method is useful for preparing cyclohexanecarboxylic acid compounds with high selectivity and purity.
Purification Techniques
Column Chromatography : The crude reaction mixture is purified using flash column chromatography. A gradient elution starting from non-polar solvents (e.g., hexanes) to more polar solvents (e.g., ethyl acetate) is employed to separate the desired 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid from impurities.
Crystallization : In some cases, recrystallization from appropriate solvents may be used to further purify the compound, especially when high purity is required for biological or pharmaceutical applications.
Comparative Notes on Synthetic Routes
Research Findings and Optimization Data
While specific experimental data for this compound are limited in open literature, analogous compounds have been prepared with yields ranging from 40% to over 90% depending on the method and purification. Optimization of reaction time, temperature, and solvent choice significantly impacts product yield and purity.
For example:
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield Range | Purification |
|---|---|---|---|---|---|
| Alkylation with 3-fluorobenzyl chloride | Cyclohexane, 3-fluorobenzyl chloride | K2CO3, dichloromethane | Room temp, anhydrous, 4-6 h | 40-70% | Column chromatography |
| Oxidation of benzyl intermediates | Benzyl-substituted cyclohexane | KMnO4 or other oxidants | Mild heating, aqueous or organic solvent | Variable | Chromatography or recrystallization |
| Hydrogenation of benzenecarboxylic acid precursors | Benzenecarboxylic acid derivatives | H2 gas, tertiary cyclic amide solvent | Elevated pressure and temperature | High (>80%) | Simplified solvent removal, chromatography if needed |
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogs vary in substituent positions, fluorination patterns, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Lipophilicity: The 3-fluorobenzyl group in the target compound increases lipophilicity compared to non-benzylated analogs (e.g., 1-(2-fluorophenyl)cyclohexanecarboxylic acid) . This property may improve membrane permeability but reduce aqueous solubility.
- Acidity : The carboxylic acid group (pKa ≈ 4-5) dominates solubility in basic media, while fluorinated aromatic rings enhance stability against oxidative degradation .
Biological Activity
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid (CAS Number: 1490700-62-3) is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structure features a cyclohexane ring substituted with a fluorophenyl group and a carboxylic acid moiety, which may influence its interaction with biological targets.
- Molecular Formula : C14H17FO2
- Molecular Weight : 236.28 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties.
Anti-inflammatory Effects
Carboxylic acids are known to modulate inflammatory pathways. Research on related compounds indicates that they may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could possess anti-inflammatory properties, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the fluorophenyl group is significant; fluorine substituents can enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing binding affinity to biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Cyclohexane Ring | Provides structural stability and hydrophobic interactions |
| Fluorophenyl Group | Enhances binding affinity and alters pharmacokinetics |
| Carboxylic Acid Moiety | Potential for hydrogen bonding with biological targets |
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been investigated:
- Study on Carboxylic Acid Derivatives : A study demonstrated that certain carboxylic acid derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the carboxylic acid structure can lead to enhanced biological activity .
- Inflammation Model : In an animal model of inflammation, compounds with similar structures reduced edema and inflammatory markers, indicating potential therapeutic effects against inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid?
Methodological Answer: A two-step approach is typically employed:
Friedel-Crafts alkylation of 3-fluorotoluene with cyclohexane-1-carbonyl chloride to introduce the cyclohexane-carboxylic acid moiety. Optimize reaction conditions (e.g., AlCl₃ catalyst, anhydrous CH₂Cl₂, 0–5°C) to minimize side reactions like polysubstitution .
Hydrolysis of the intermediate ester under acidic conditions (H₂SO₄/H₂O, reflux) to yield the carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Key Validation:
- FT-IR : Confirm the carboxylic acid C=O stretch at ~1700 cm⁻¹ and absence of ester peaks (~1740 cm⁻¹) .
- ¹H NMR : Identify the cyclohexane multiplet (δ 1.2–2.1 ppm) and 3-fluorophenyl aromatic protons (δ 6.7–7.3 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in fluorinated cyclohexane derivatives?
Methodological Answer:
- ¹³C NMR : Differentiate between equatorial and axial substituents on the cyclohexane ring via coupling constants (³J coupling for axial protons) and chemical shifts. The fluorophenyl group induces deshielding (~δ 115–125 ppm for C-F) .
- Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 263.1203 (calculated for C₁₄H₁₅FO₂⁻) and rule out halogenated byproducts .
- X-ray Crystallography : For crystalline derivatives, resolve absolute configuration via single-crystal analysis (Mo-Kα radiation, 100 K). Compare torsion angles to DFT-optimized structures .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the stereoelectronic effects of the 3-fluorophenyl substituent?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the compound’s electron density. The fluorine atom’s electronegativity alters the phenyl ring’s π-electron distribution, increasing the carboxylic acid’s acidity (pKa ~3.5 predicted) .
- Molecular Docking : Dock the compound into target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The fluorophenyl group enhances hydrophobic interactions in active-site pockets (binding energy ≤ -8.5 kcal/mol) .
Data Contradiction Resolution:
If experimental pKa deviates from computational predictions, re-evaluate solvent effects (implicit vs. explicit solvation models) or protonation state in docking simulations .
Q. What experimental strategies mitigate low yields in the alkylation of sterically hindered cyclohexane systems?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity. AlCl₃ may favor para-substitution on the fluorophenyl ring due to stronger electrophilic activation .
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6 hrs) and improve yield (≥75%) by enhancing kinetic control under 150°C .
- Byproduct Analysis : Use GC-MS to identify dimers or rearranged products. Optimize stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) to suppress oligomerization .
Q. How can researchers validate the biological relevance of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten analysis with a target enzyme (e.g., acetylcholinesterase). Monitor inhibition via UV-Vis (λ = 412 nm for thiocholine release). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition. A negative ΔH suggests hydrogen bonding with the fluorine atom .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Solvent Correction : Apply the IEFPCM solvation model in DFT calculations to account for DMSO-d₆ or CDCl₃ effects on chemical shifts .
- Dynamic Effects : Use MD simulations (AMBER) to model ring-flipping in cyclohexane, which averages axial/equatorial NMR signals at room temperature .
Q. What protocols ensure reproducibility in the recrystallization of fluorinated carboxylic acids?
Methodological Answer:
- Solvent Pair Screening : Test ethyl acetate/hexane (1:4) or methanol/water (3:7) for optimal crystal growth. Slow cooling (0.5°C/min) minimizes oiling out .
- Purity Check : Pre-purify via flash chromatography (silica gel, gradient elution) before recrystallization. Use DSC to confirm melting point consistency (±2°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
